Phosphonium, [3-(dimethylamino)propyl]triphenyl-
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Overview
Description
(3-(Dimethylamino)propyl)triphenylphosphonium is a quaternary phosphonium salt that has garnered interest in various fields of chemistry and biology. This compound is known for its unique structure, which includes a triphenylphosphonium cation and a dimethylamino group attached to a propyl chain. It is commonly used in organic synthesis and has applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Dimethylamino)propyl)triphenylphosphonium typically involves the reaction of triphenylphosphine with 1,3-dibromopropane, followed by the addition of dimethylamine. The process can be summarized in the following steps :
Step 1: Triphenylphosphine is reacted with 1,3-dibromopropane in toluene at a temperature of 80°C for 5-6 hours. This results in the formation of (3-bromopropyl)triphenylphosphonium bromide.
Step 2: The intermediate (3-bromopropyl)triphenylphosphonium bromide is then reacted with an aqueous solution of dimethylamine in methanol at 50°C for 10-14 hours. The final product, (3-(Dimethylamino)propyl)triphenylphosphonium bromide, is obtained after cooling, filtering, and drying.
Industrial Production Methods
Industrial production methods for (3-(Dimethylamino)propyl)triphenylphosphonium involve similar steps but are scaled up to handle larger quantities of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-(Dimethylamino)propyl)triphenylphosphonium undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the phosphonium group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, particularly in the presence of strong oxidizing or reducing agents.
Wittig Reactions: The compound is commonly used in Wittig reactions to form alkenes from aldehydes and ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Wittig Reaction: Typically involves the use of aldehydes or ketones in the presence of a base like sodium hydride.
Major Products Formed
Substitution Reactions: Formation of substituted phosphonium salts.
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphines.
Wittig Reaction: Formation of alkenes.
Scientific Research Applications
(3-(Dimethylamino)propyl)triphenylphosphonium has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating reactions between immiscible phases.
Biology: Employed in the study of mitochondrial function due to its ability to target mitochondria.
Medicine: Investigated for its potential as an antitumor agent by targeting topoisomerase I.
Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (3-(Dimethylamino)propyl)triphenylphosphonium involves its ability to target and accumulate in mitochondria. The triphenylphosphonium cation facilitates the delivery of the compound to the mitochondria, where it can exert its effects. This targeting is primarily due to the lipophilic nature of the triphenylphosphonium group, which allows it to cross the mitochondrial membrane . Once inside the mitochondria, the compound can interfere with mitochondrial function, leading to effects such as inhibition of respiration and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
(3-(Dimethylamino)propyl)triphenylphosphonium bromide hydrobromide: Similar structure but includes a hydrobromide group.
Triphenylphosphonium chloride: Lacks the dimethylamino group and has different reactivity and applications.
Tetraphenylphosphonium chloride: Contains an additional phenyl group, altering its chemical properties and uses.
Uniqueness
(3-(Dimethylamino)propyl)triphenylphosphonium is unique due to its combination of a triphenylphosphonium cation and a dimethylamino group. This structure imparts specific reactivity and allows for targeted delivery to mitochondria, making it valuable in both synthetic chemistry and biological research .
Properties
IUPAC Name |
3-(dimethylamino)propyl-triphenylphosphanium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NP/c1-24(2)19-12-20-25(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23/h3-11,13-18H,12,19-20H2,1-2H3/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJPNKPBJUJJRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NP+ |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400485 |
Source
|
Record name | Phosphonium, [3-(dimethylamino)propyl]triphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89207-40-9 |
Source
|
Record name | Phosphonium, [3-(dimethylamino)propyl]triphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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